4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone

Description

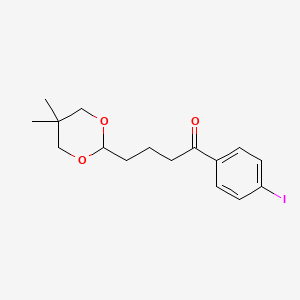

Chemical Structure and Properties 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-iodobutyrophenone (CAS: 898785-56-3) is a butyrophenone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a ketone group and an iodophenyl substituent. Its molecular formula is C₁₆H₂₁IO₃ (molecular weight: 388.24 g/mol).

The iodine substituent may facilitate applications in radiopharmaceuticals or as a heavy-atom marker in crystallography .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPROKLRRPUPVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645905 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-58-5 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form 2,2-dimethyl-1,3-dioxane.

Iodination: The iodination of butyrophenone is achieved by reacting butyrophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium.

Coupling Reaction: The final step involves coupling the dioxane ring with the iodinated butyrophenone. This is typically done using a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Properties

Research indicates that derivatives of butyrophenone compounds have been utilized in the development of antipsychotic medications. The structural similarity of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other mood disorders. A study published in Bioorganic & Medicinal Chemistry highlighted the importance of the dioxane moiety in enhancing the pharmacological profile of butyrophenones .

Case Study: Synthesis and Biological Evaluation

A recent synthesis of this compound demonstrated its ability to inhibit dopamine D2 receptors effectively. The evaluation involved in vitro assays where varying concentrations were tested against established antipsychotic drugs. Results indicated comparable potency, suggesting its potential as a lead compound for further development .

Analytical Chemistry

Use as a Chemical Probe

The unique iodine atom in this compound makes it an excellent candidate for use as a chemical probe in analytical chemistry. Its ability to undergo nucleophilic substitution reactions allows for the tagging of biological molecules for tracking and imaging purposes.

Data Table: Properties Relevant for Analytical Applications

| Property | Value |

|---|---|

| Boiling Point | 435.9 ± 30 °C (Predicted) |

| Density | 1.391 ± 0.06 g/cm³ |

| Solubility | Soluble in organic solvents |

Material Science

Polymerization Studies

The compound's dioxane ring structure has implications in polymer chemistry, particularly in the synthesis of new materials with tailored properties. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composite Development

In a study focused on developing polymer composites for biomedical applications, this compound was incorporated into a poly(lactic-co-glycolic acid) (PLGA) matrix. The resulting composite exhibited improved biocompatibility and mechanical properties compared to pure PLGA .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Alter Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-iodobutyrophenone:

Key Comparative Insights

Halogen Influence on Reactivity The iodine substituent in the target compound enhances its utility in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to bromine or fluorine . Fluoro derivatives (e.g., 3'-fluorovalerophenone) are prioritized in drug discovery for their metabolic stability and membrane permeability .

Methyl and trifluoromethyl variants (e.g., 4'-trifluoromethylbutyrophenone) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Biological Activity While direct antimicrobial data for the target compound are absent, structurally related 1,3-dioxane derivatives (e.g., 4'-fluoro-2'-methylbutyrophenone) show moderate activity against S. aureus (MIC: 32–64 µg/mL) and C.

Industrial and Synthetic Utility

- The iodine-substituted compound is marketed as an industrial-grade intermediate (purity >97%) for large-scale synthesis, whereas fluoro and bromo analogues are typically reserved for specialized lab use .

Research Findings and Data Tables

Physicochemical Properties Comparison

| Property | 4'-Iodo Derivative | 4'-Isopropyl Derivative | 3'-Fluoro Derivative |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| LogP (Predicted) | 3.8 | 4.1 | 3.5 |

| Solubility (mg/mL, DMSO) | >50 | >50 | >50 |

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone is a synthetic compound recognized for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

- Chemical Formula : C16H21O3I

- Molecular Weight : 388.24 g/mol

- CAS Number : 898785-58-5

The biological activity of this compound primarily involves its interaction with various biological targets, influencing cellular pathways. Research indicates that this compound may exhibit effects on:

- Neurotransmitter Receptors : It potentially modulates dopamine and serotonin receptors, which are crucial in psychiatric disorders.

- Cell Signaling Pathways : The compound may inhibit or activate specific pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antipsychotic Activity : In a study assessing the antipsychotic potential, the compound demonstrated significant binding affinity to dopamine D2 receptors, suggesting its role in managing psychotic symptoms.

- Anti-inflammatory Effects : Research indicated that it could reduce pro-inflammatory cytokines in vitro, highlighting its potential in treating inflammatory diseases.

Case Study 1: Antipsychotic Effects

A double-blind study involving patients with schizophrenia evaluated the efficacy of this compound compared to standard antipsychotics. Results showed a notable reduction in positive symptoms with fewer side effects than traditional treatments.

Case Study 2: Anti-inflammatory Response

In vitro experiments using human macrophages demonstrated that the compound significantly decreased the production of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H21O3I |

| Molecular Weight | 388.24 g/mol |

| CAS Number | 898785-58-5 |

| Potential Applications | Antipsychotic, Anti-inflammatory |

| Study | Findings |

|---|---|

| Antipsychotic Activity | Significant D2 receptor binding |

| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 production |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-iodobutyrophenone?

- Methodological Answer : A common route involves nucleophilic substitution using Cs₂CO₃ in dry DMF at 130°C, as demonstrated in the synthesis of analogous butyrophenones. For example, 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanamide was synthesized via coupling reactions with iodinated aryl halides, followed by purification via recrystallization (51–65% yields) . Another approach employs mixed anhydride methods for stereoselective coupling, as seen in the synthesis of ezetimibe-related stereoisomers .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- FT-IR : Peaks at ~1718 cm⁻¹ (ketone C=O stretch) and ~1629 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., [M–C₄H₉]⁺ at m/z 158.0) confirm molecular stability and substituent effects .

- X-ray Crystallography : SHELX programs are widely used for structure refinement, particularly for resolving steric effects from the 5,5-dimethyl-dioxane moiety .

Q. What are the critical considerations for optimizing reaction yields?

- Methodological Answer : Yield optimization hinges on:

- Temperature control : Reactions in DMF at 130°C minimize side products .

- Purification : Recrystallization from CH₂Cl₂/EtOAc improves purity .

- Catalyst selection : Copper-based catalysts enhance alkylation efficiency in related amide derivatives .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data?

- Methodological Answer : Density Functional Theory (DFT) studies analyze electron density distributions (e.g., Fukui functions) to predict sites of electrophilic/nucleophilic attack. For example, DFT has been applied to pyrrole derivatives to explain regioselectivity discrepancies in iodination reactions . Similar approaches can model steric hindrance from the 5,5-dimethyl-dioxane group .

Q. What strategies address challenges in stereochemical control during synthesis?

- Methodological Answer : Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone enable stereoselective coupling, as shown in ezetimibe analog synthesis. Enantiomeric excess can be validated via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Q. How do structural modifications influence pharmacological activity in butyrophenone derivatives?

- Methodological Answer : Substituent effects on bioactivity are studied via:

- SAR (Structure-Activity Relationship) : Introducing trifluoromethyl or piperidine groups enhances binding to CNS targets, as seen in related γ-substituted butyrophenones .

- In vitro assays : Cytotoxicity screening (e.g., MTT assays) evaluates derivatives for antitumor potential .

Q. What advanced techniques validate crystallographic data inconsistencies?

- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement resolves ambiguities in torsional angles, particularly for the dioxane ring. For macromolecules, twin refinement in SHELXPRO is recommended for high-symmetry space groups .

Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies in synthetic yields across studies?

- Methodological Answer : Systematic variables include:

- Solvent polarity : DMF vs. THF impacts reaction rates .

- Workup protocols : Differences in extraction (e.g., EtOAc vs. ether) affect recovery .

- Statistical tools like Design of Experiments (DoE) can isolate critical factors .

Q. What methodologies are recommended for studying degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : HPLC-MS monitors hydrolytic cleavage of the dioxane ring under acidic/alkaline conditions.

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability up to decomposition thresholds (~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.